5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine
Description
5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine (hereafter referred to as Compound A) is a heterocyclic organic compound featuring a pyridine ring substituted with a methyl group at position 2 and a pyrrolidine ring at position 5. The pyrrolidine moiety is further substituted with an isopropyl group at the 1-position, introducing steric bulk and influencing lipophilicity. This structural combination confers unique physicochemical properties, making it a candidate for exploration in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H20N2 |
|---|---|
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-methyl-5-(1-propan-2-ylpyrrolidin-2-yl)pyridine |
InChI |
InChI=1S/C13H20N2/c1-10(2)15-8-4-5-13(15)12-7-6-11(3)14-9-12/h6-7,9-10,13H,4-5,8H2,1-3H3 |
InChI Key |
ICDCUNJBFATMKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2C(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine typically involves the reaction of pyridine derivatives with pyrrolidine. One common method includes the use of N-substituted piperidines, which undergo a series of reactions including ring contraction and deformylative functionalization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired application and the scale of production.
Chemical Reactions Analysis
Types of Reactions
5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures and specific solvents to facilitate the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine derivatives with altered functional groups.
Scientific Research Applications
5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
2-Methylpyridine (CAS 109-06-8)
- Structure : A simpler analog lacking the pyrrolidine-isopropyl substituent.
- Key Properties :
(S)-2-Chloro-5-(1-methylpyrrolidin-2-yl)pyridine (CAS 112091-17-5)
- Structure : Features a pyrrolidine with a methyl group (instead of isopropyl) and a chlorine substituent on pyridine.
- Key Differences: Chlorine vs. Methyl: The electronegative chlorine may enhance reactivity or alter binding affinity compared to Compound A’s methyl group.
Fluorobenzyl-Substituted Analogs (e.g., 4f)
- Structure : Fluorobenzyl groups replace 2-methylpyridine in MAO-B inhibitors.
- Key Findings :
Table 1: Structural and Functional Comparisons
Mechanistic Insights
- Steric Effects: The 1-isopropyl group on pyrrolidine may improve selectivity by restricting access to non-target sites, though this remains speculative without direct data.
- Electronic Effects : Spectroscopic studies on 2-methylpyridine derivatives suggest that electron density modulation at the pyridine ring could influence reactivity or intermolecular interactions .
Biological Activity
5-(1-Isopropylpyrrolidin-2-yl)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H16N2
- Molecular Weight : 188.27 g/mol
- IUPAC Name : this compound
Biological Activities
Research indicates that this compound exhibits various biological activities, primarily focusing on its antimicrobial , anti-inflammatory , and neuroprotective properties.
Antimicrobial Activity
Studies have shown that this compound has potential antimicrobial effects against various bacterial strains. For instance, it has been evaluated for its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory conditions.
Neuroprotective Effects
Recent research highlights the neuroprotective effects of this compound. Animal models of neurodegenerative diseases have shown that this compound can reduce neuronal cell death and improve cognitive function. The proposed mechanism involves the modulation of oxidative stress pathways and inhibition of apoptotic signaling cascades.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, contributing to its neuroprotective effects.
- Antioxidant Activity : By scavenging free radicals, it may protect cells from oxidative damage.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- A study published in Journal of Medicinal Chemistry highlighted its antimicrobial properties and suggested structural modifications to enhance potency .
- Another research article discussed its anti-inflammatory effects in a murine model of arthritis, showing significant reductions in joint swelling and inflammatory markers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
